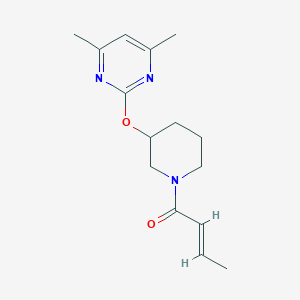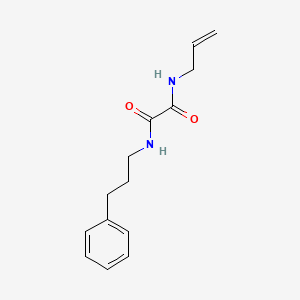
N1-allyl-N2-(3-phenylpropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-allyl-N2-(3-phenylpropyl)oxalamide” is a compound that belongs to the class of organic compounds known as oxalamides. Oxalamides are amide derivatives of oxalic acid, which is one of the essential and worthy organic functional groups in naturally occurring molecules, pharmaceuticals, agrochemicals, and polymers .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of amines with oxalyl chloride in a basic medium . For instance, a series of quinoxalinepeptidomimetic derivatives were prepared via the competing alkylation reaction of the ambient nucleophile, methyl 3- (3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, with allyl bromide to afford the corresponding O - and N -allyl quinoxaline ester derivatives .Molecular Structure Analysis
The molecular structure of similar compounds like “N1-ethyl-N2-(3-hydroxy-3-phenylpropyl)oxalamide” contains total 36 bond(s); 18 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 secondary amide(s) (aliphatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the formation of mononuclear complexes with the ligand . The spectroscopic data revealed mononuclear complexes and octahedral geometry for each Mn(II), Co(II), Ni(II) and platinum complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide” include a molecular weight of 290.24 and a chemical formula of C12H13F3N2O3 .Applications De Recherche Scientifique
Synthetic Methodologies and Organic Chemistry A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides demonstrates the utility of oxalamide derivatives in synthesizing anthranilic acid derivatives, showcasing their relevance in organic synthesis and potential pharmaceutical applications (Mamedov et al., 2016).
Catalysis and Material Science Research on dinuclear complexes [(T)M(oxam)M(T)] containing dianionic bridging oxalamidinate demonstrates the role of oxalamide derivatives in forming structures with potential applications in catalysis and material science (Walther et al., 2001).
Environmental Applications The study of allyl phenyl ether's reactions in high-temperature water explores the environmental applications of allyl derivatives, highlighting the potential of using such compounds in green chemistry and sustainable processes (Bagnell et al., 1996).
Electrochemistry and Electrocatalytic Reactions Investigations into the electrochemical properties and electrocatalytic applications of N-oxyl compounds, such as TEMPO and PINO, provide a foundation for understanding the electrochemical behavior of oxalamide derivatives and their potential in electrocatalysis (Nutting et al., 2018).
Surface Functionalization and Material Modification The functionalization of carbon fibers by acid treatment, explored in the context of enhancing material properties, indicates the broader relevance of chemical modification techniques, potentially applicable to the surface modification of materials using oxalamide derivatives (Zhang et al., 2008).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-phenylpropyl)-N'-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-10-15-13(17)14(18)16-11-6-9-12-7-4-3-5-8-12/h2-5,7-8H,1,6,9-11H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSMAZADYRUEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

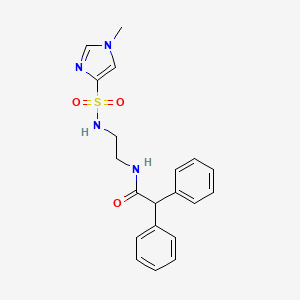
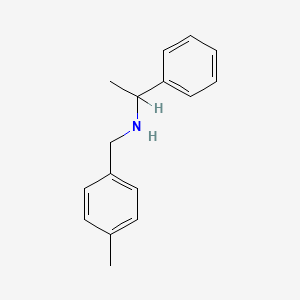

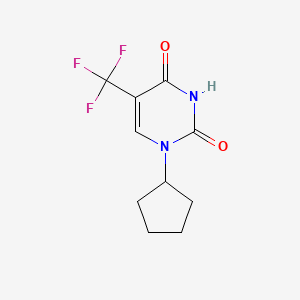

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2748093.png)
![8-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2748094.png)
![3-((4-(4-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2748095.png)
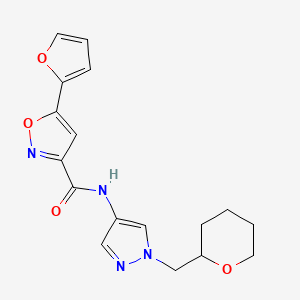
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748103.png)
![N-[4-[(But-2-ynoylamino)methyl]phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B2748104.png)
